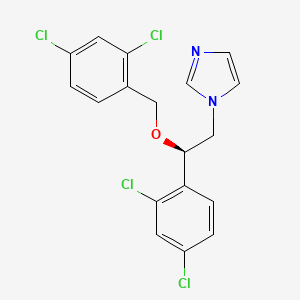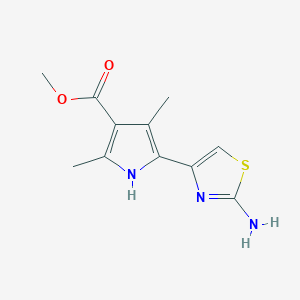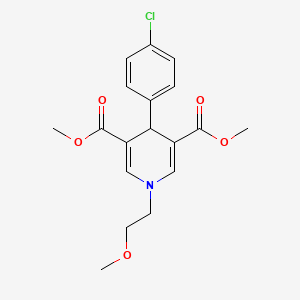
2-Benzyl-4-chloromethylthiazole
Übersicht
Beschreibung
Synthesis Analysis
- A method for synthesizing 4-Chloromethyl-2(3H)-benzothiazolones was developed from 1,3,5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure, leading to good yields with various nucleophiles (Tanabe & Sanemitsu, 1988).
- Efficient synthesis of 2-aryl or 2-alkyl-substituted benzothiazoles was achieved through copper(II)-catalyzed coupling of less reactive N-(2-chlorophenyl)benzothioamides (Jaseer et al., 2010).
Molecular Structure Analysis
- The molecular structure of a related compound, 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole, was determined, providing insights into its crystallography and formation mechanism (Liu et al., 2008).
Chemical Reactions and Properties
- N-chloromethyl-2-thiono-benzoxazoles and benzothiazoles undergo nucleophilic substitution by various nucleophiles, forming s-triazolo- and 1,2,4-oxadiazolo fused systems (Abdel-rahman et al., 1993).
Physical Properties Analysis
- The physical properties of benzo[d]thiazole derivatives were characterized using FT-IR, NMR, UV-Vis spectroscopies, and TG/DTA thermal analysis (Inkaya, 2018).
Chemical Properties Analysis
- The study of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles provided insights into the chemical properties of similar benzothiazole compounds (Hranjec et al., 2012).
- Analysis of 2-chloromethyl-1H-benzimidazole hydrochloride's molecular structure contributed to understanding its chemical characteristics (Abdel Ghani & Mansour, 2012).
Wissenschaftliche Forschungsanwendungen
Metabolism and Drug Development
2-Benzyl-4-chloromethylthiazole and similar compounds have been studied for their metabolism and potential applications in drug development. For example, 2-Acetamido-4-chloromethylthiazole is metabolized in rats to various metabolites, including mercapturic acid and carboxylic acid derivatives (Chatfield & Hunter, 1973). Additionally, 2-(4-aminophenyl)benzothiazoles have shown antitumor properties and have been modified to enhance their efficacy and overcome limitations related to drug lipophilicity (Bradshaw et al., 2002).
Corrosion Inhibition
Thiazole derivatives, including those similar to 2-Benzyl-4-chloromethylthiazole, have been explored as corrosion inhibitors. For instance, studies have shown that certain thiazole derivatives effectively inhibit corrosion of steel in hydrochloric acid solution, which has implications for industrial applications, particularly in the oil industry (Yadav, Sharma, & Kumar, 2015).
Antitumor Applications
The antitumor potential of benzothiazole derivatives has been widely studied. These compounds have shown selective and potent antitumor activity against various cancer cell lines, including breast, ovarian, and renal cell lines. The mechanism of action and pharmacokinetics of these compounds have been a significant focus, leading to the development of derivatives with enhanced antitumor activities (Bradshaw et al., 1998).
Synthesis and Structural Studies
Studies have also focused on the synthesis of 2-Benzyl-4-chloromethylthiazole and related compounds. These studies contribute to a better understanding of their molecular structure and potential chemical applications. The molecular structure of related compounds has been determined, and their formation mechanisms have been proposed, which aids in the development of new chemical entities (Liu et al., 2008).
Zukünftige Richtungen
The future directions in the field of benzothiazole derivatives seem to be focused on the development of new compounds with enhanced bioactivities. For instance, compound 5c displayed excellent fungicidal activities against C. lunata, B. cinerea, and S. sclerotiorum, which have the potential to be lead compounds for the development of new fungicides . Another area of interest is the development of controlled drug delivery systems .
Eigenschaften
IUPAC Name |
2-benzyl-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQYFPBESLPHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190403 | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-chloromethylthiazole | |
CAS RN |
36916-36-6 | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036916366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Sommelet reaction in the context of 2-benzyl-4-chloromethylthiazole?
A1: The Sommelet reaction is a chemical reaction that converts benzyl halides into aldehydes using hexamine and water. In the context of 2-benzyl-4-chloromethylthiazole, the Sommelet reaction is significant because it allows for the conversion of the chloromethyl group to an aldehyde group. This transformation is particularly interesting because it introduces a new reactive site in the molecule, opening possibilities for further chemical modifications and potentially leading to derivatives with different biological activities.
Q2: What are the potential applications of the nitrated and brominated derivatives of 2-benzyl-4-chloromethylthiazole?
A2: While the provided research [] focuses on the synthesis and does not delve into specific applications, introducing nitro and bromo substituents to the 2-benzyl-4-chloromethylthiazole molecule can significantly alter its properties. These modifications can influence the molecule's reactivity, polarity, and ability to interact with biological targets. Therefore, these derivatives could serve as valuable building blocks or intermediates in the synthesis of more complex molecules with potential applications in various fields like pharmaceuticals, agrochemicals, or material science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylphenyl)-oxomethyl]benzoic acid [2-(3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225630.png)

![4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide](/img/structure/B1225637.png)
![5-[[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester](/img/structure/B1225638.png)


![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1225641.png)
![5-tert-butyl-N-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,5-dimethylphenyl)-3-methyl-2-furancarboxamide](/img/structure/B1225643.png)
![4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)
![N-(4,5-diphenyl-2-oxazolyl)-2-[(1-methyl-5-tetrazolyl)thio]acetamide](/img/structure/B1225646.png)


![2-(2-fluorophenoxy)-N-[4-(2-furanylmethylsulfamoyl)phenyl]acetamide](/img/structure/B1225650.png)
![2-(3,5-dimethylphenoxy)-N-[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1225652.png)